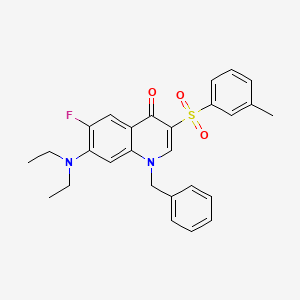
1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H27FN2O3S and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, a compound belonging to the class of dihydroquinolinones, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a quinoline core with various substituents, including:
- Benzyl group : Enhances lipophilicity.
- Diethylamino group : May contribute to neuroactivity.
- Fluoro group : Often associated with increased biological activity.
- Sulfonyl moiety : Known for its role in enhancing solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The presence of the diethylamino group suggests potential interaction with neurotransmitter receptors, possibly influencing central nervous system activity.
Pharmacological Activities
Research indicates that derivatives of this compound exhibit a range of pharmacological activities, including:
- Antitumor Activity : Some studies have reported that related compounds demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may modulate inflammatory responses, providing a basis for further investigation in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity against Cancer Cells : A study showed that the compound reduced viability in breast cancer cell lines by up to 70% at certain concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
In Vivo Studies
Animal model studies have indicated promising results:
Eigenschaften
IUPAC Name |
1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-20-11-7-6-8-12-20)34(32,33)21-13-9-10-19(3)14-21/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYKNLGAQVMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














